Cas no 154117-61-0 (Benzoic acid, 4-bromo-3-(methylsulfonyl)-, methyl ester)
154117-61-0 structure
Product Name:Benzoic acid, 4-bromo-3-(methylsulfonyl)-, methyl ester
CAS-nummer:154117-61-0
MF:C9H9BrO4S
MW:293.134361028671
CID:1328112
PubChem ID:11109119
Update Time:2025-04-20
Benzoic acid, 4-bromo-3-(methylsulfonyl)-, methyl ester Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzoic acid, 4-bromo-3-(methylsulfonyl)-, methyl ester
- methyl 4-bromo-3-methylsulfonylbenzoate
- DB-209344
- Methyl 4-bromo-3-(methylsulfonyl)benzoate
- 154117-61-0
- 4-bromo-3-methanesulfonyl-benzoic acid methyl ester
- QGAGCQPVCPGBJM-UHFFFAOYSA-N
- SCHEMBL1763417
- DTXSID40455555
- methyl 3-methylsulfonyl-4-bromobenzoate
-
- Inchi: 1S/C9H9BrO4S/c1-14-9(11)6-3-4-7(10)8(5-6)15(2,12)13/h3-5H,1-2H3
- InChI-sleutel: QGAGCQPVCPGBJM-UHFFFAOYSA-N
- LACHT: BrC1=CC=C(C(=O)OC)C=C1S(C)(=O)=O
Berekende eigenschappen
- Exacte massa: 291.94047
- Monoisotopische massa: 291.94049g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 3
- Complexiteit: 333
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.7
- Topologisch pooloppervlak: 68.8Ų
Experimentele eigenschappen
- PSA: 60.44
Benzoic acid, 4-bromo-3-(methylsulfonyl)-, methyl ester Gerelateerde literatuur
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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